Superior Pharmacokinetic Properties Relative to First-Generation CK1α Activator Pyrvinium
SSTC3 was developed to address the poor bioavailability of pyrvinium, the first-in-class CK1α activator. The original research paper explicitly states that SSTC3 possesses 'better pharmacokinetic properties than pyrvinium,' enabling robust in vivo evaluation that was not feasible with the first-generation compound [1]. This optimization allowed for demonstration of tumor growth inhibition in colorectal cancer xenografts and patient-derived metastatic models, whereas pyrvinium's limited bioavailability prevented such in vivo testing [1]. The precise PK parameters are not publicly disclosed in full, but the functional consequence—the ability to achieve therapeutic exposure in vivo—is a critical differentiator for research applications requiring systemic administration.
| Evidence Dimension | In vivo bioavailability / pharmacokinetic suitability |
|---|---|
| Target Compound Data | SSTC3: Enabled in vivo tumor growth inhibition in CRC xenograft and patient-derived metastatic xenograft models; PK properties explicitly described as 'better than pyrvinium' |
| Comparator Or Baseline | Pyrvinium: Poor bioavailability limited ability to test in vivo; first-in-class CK1α activator but unsuitable for in vivo WNT inhibition studies |
| Quantified Difference | Qualitative: SSTC3 is 'better' than pyrvinium; functional: SSTC3 enables in vivo efficacy studies that pyrvinium cannot support |
| Conditions | In vivo mouse models of colorectal cancer (CRC xenografts, patient-derived metastatic CRC xenografts) |
Why This Matters
For in vivo studies of CK1α activation, SSTC3 is the only validated tool compound with demonstrated systemic bioavailability; pyrvinium is unsuitable for such applications.
- [1] Li B, et al. Differential abundance of CK1α provides selectivity for pharmacological CK1α activators to target WNT-dependent tumors. Sci Signal. 2017 Jun 27;10(485):eaak9916. View Source
